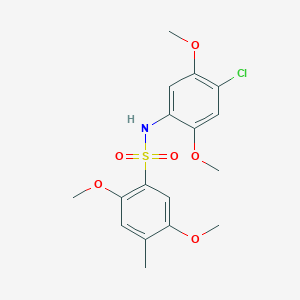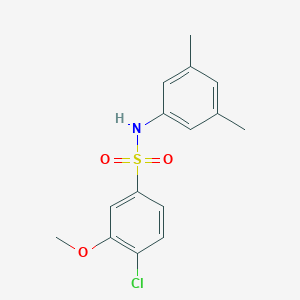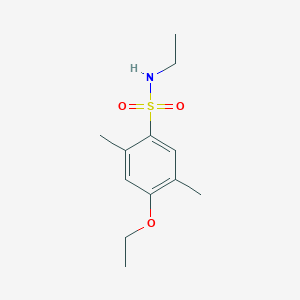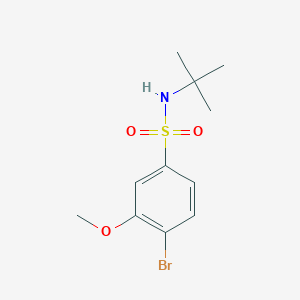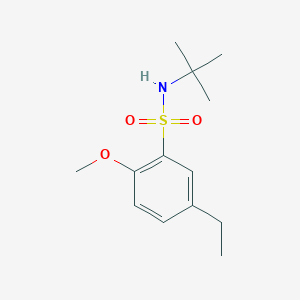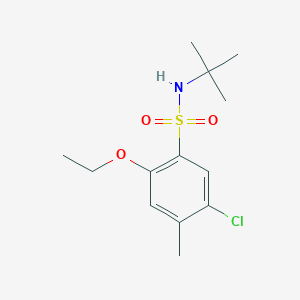![molecular formula C18H16N4O3 B498082 methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate CAS No. 924840-92-6](/img/structure/B498082.png)
methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” is a compound that contains a triazole moiety . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazole compounds has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of triazole compounds, including “this compound”, can be established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involving triazole compounds can be analyzed using IR spectroscopy . For example, the IR spectrum of a similar compound shows peaks at 3134 cm−1 (C–H str, triazole), 3062, 2920, 2845, 2756 (C–H str, CHO), 1685 (C=O str), 1602, 1500, 1456, 1303, 1251 (C–O str), 1165, 1109 (C–O str), 1002, 869, 837, 756, 642, 513 .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, are capable of binding to a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.
Mode of Action
It is known that the triazole ring can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. Additionally, interactions of π-π type occur between identical tolyl groups of neighboring molecules . This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the function of the targets.
Biochemical Pathways
Given the broad range of potential targets and the known biological activities of similar triazole derivatives , it is likely that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It is known that the chemical stability of triazole derivatives, including this compound, is high . This suggests that the compound could potentially have good bioavailability.
Result of Action
It is known that triazole derivatives have diverse biological activities . This suggests that the compound could potentially have a variety of effects at the molecular and cellular level.
Action Environment
It is known that the chemical stability of triazole derivatives, including this compound, is high . This suggests that the compound could potentially maintain its action and efficacy in a variety of environmental conditions.
Advantages and Limitations for Lab Experiments
MPTB has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. MPTB has also been shown to exhibit potent biological activity, making it a promising candidate for further research. However, there are also some limitations to using MPTB in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects have not been fully evaluated.
Future Directions
There are several future directions for research on MPTB. One area of interest is the development of MPTB derivatives with improved potency and selectivity. Another area of research is the investigation of the potential use of MPTB in combination with other chemotherapeutic agents to enhance its antitumor activity. Furthermore, the potential use of MPTB in the treatment of neurodegenerative diseases warrants further investigation.
Synthesis Methods
The synthesis of MPTB involves the reaction of 4-aminobenzoic acid with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of triethylamine and dichloromethane. The resulting compound is then treated with methyl chloroformate to yield MPTB. The synthesis method of MPTB has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
MPTB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. MPTB has also been shown to possess antifungal and antibacterial properties. In addition, MPTB has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 4-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-16(20-21-22(12)15-6-4-3-5-7-15)17(23)19-14-10-8-13(9-11-14)18(24)25-2/h3-11H,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTMCDPYGRONPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


